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Introduction

Adhesion G protein-coupled receptors (aGPCRSs) represent a large and unique class of signal-
transducing molecules involved in diverse physiological processes, including immune
responses, brain function, and fertility.[1] ADGRG2 (also known as GPR64) is a member of this
family critically involved in male fertility by maintaining ion and pH homeostasis.[1][2] Like many
aGPCRs, ADGRG2 possesses a long N-terminal fragment (NTF) and can be activated by a
tethered agonist sequence known as the "Stachel sequence". A 15-amino-acid peptide derived
from this sequence, p15, can activate ADGRG2; however, its low affinity (with EC50 values
often in the high micromolar range) has limited its utility as a research tool.[2] To overcome this,
a systematic optimization process involving natural and unnatural amino acid substitutions was
employed to develop VPM-p15, a potent synthetic agonist with significantly improved affinity for
ADGRG2.[2][3] This document provides a comprehensive technical overview of VPM-p15, its
mechanism of action, quantitative data on its activity, and detailed experimental protocols for its
use.

VPM-p15: Development and Properties

VPM-p15 is an optimized peptide agonist derived from the wild-type p15 Stachel sequence of
ADGRGZ2.[2] The development involved alanine scanning mutagenesis to identify key residues
in p15 responsible for receptor activation, followed by systematic amino acid substitutions to
enhance potency.[2][4]
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The key modifications that distinguish VPM-p15 from the native p15 are:
e T1V: Substitution of Threonine at position 1 with Valine.

o F3Phe(4-Me): Substitution of Phenylalanine at position 3 with the unnatural amino acid 4-
methyl-phenylalanine.[2][3][5]

Sequence: H-Val-Ser-Phe(4-Me)-Gly-lle-Leu-Leu-Asp-Leu-Ser-Arg-Thr-Ser-Leu-Pro-OH[6][7]

These modifications resulted in an agonist that activates ADGRG2 with an affinity more than
two orders of magnitude greater than the original p15 peptide.[3][6][8][9]

Mechanism of Action and Signaling Pathways

VPM-p15 functions as a direct agonist of the ADGRGZ2 receptor. Upon binding to the seven-
transmembrane (7TM) domain, it induces a conformational change that triggers downstream
intracellular signaling cascades.[2] Studies have identified that the toggle switch residue W6.53
and residues within the second extracellular loop (ECL2), particularly W757 and 1758, are
critical determinants for VPM-p15 binding and subsequent signal transduction.[2][3]

VPM-p15 has been shown to activate multiple canonical GPCR signaling pathways:

o Gas Pathway: VPM-p15 robustly stimulates the Gas protein, leading to the activation of
adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (CAMP) levels.[2][10]

e Gag Pathway: The agonist also activates Gaq signaling, which results in the stimulation of
phospholipase C and an increase in intracellular calcium (Ca2+) levels.[2]

e [B-Arrestin Recruitment: In addition to G protein-dependent signaling, VPM-p15 promotes the
recruitment of both B-arrestinl and (-arrestin2 to the activated ADGRG2 receptor.[1][2] This
is a key pathway for receptor desensitization and G protein-independent signaling.[11]
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VPM-p15 Engagement and ADGRG2 Signaling

VPM-p15

Binds to 7TM
ECL2, W6.53)

ADGRG2 Receptor

(7TM Domain)

G-Protein Signaling Arrestin Signaling

[B-Arrestin 1/2
Recruitment

Adenylyl Cyclase Phospholipase C

1 Intracellular Ca2*

Click to download full resolution via product page
Caption: VPM-p15 activates Gs, Gq, and B-arrestin pathways via ADGRG2.

Quantitative Analysis of VPM-p15 Activity

The enhanced potency of VPM-p15 compared to the wild-type p15 peptide has been quantified
across multiple functional assays. The following tables summarize the comparative activity.
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Table 1: G Protein-Mediated Signaling Activity

Target

Potency

Efficacy (%

Agonist Assay Citation
Receptor (EC50) of p15)
CAMP
p15 ] ADGRG2-FL ~80-400 pM 100% [2]
Accumulation
Significantl
CAMP 9 Y
VPM-p15 ) ADGRG2-FL Improved Enhanced [2][3]
Accumulation
(>100x)
Intracellular
pl15 ADGRG2-FL Low Potency 100% [2]
Ca2+
Intracellular Significantly
VPM-p15 ADGRG2-FL Enhanced [2]
Caz+ Improved

Note: ADGRG2-FL refers to the full-length receptor. Exact EC50 values for VPM-p15 are often
presented graphically in the source literature, consistently demonstrating a potency increase of

over two orders of magnitude.

Table 2: B-Arrestin Recruitment Activity

. Target Potency Efficacy (% L
Agonist Assay Citation
Receptor (EC50) of p15)

BRET (B- ADGRG2-

pl5 ] Low Potency 100% [2]
arrestinl) AGPS-f3
BRET ((3- ADGRG2- Significantly

VPM-p15 ) Enhanced [2]
arrestinl) AGPS- Improved
BRET (B- ADGRG2-

pl5 ) Low Potency 100% [2]
arrestin2) AGPS-3
BRET (B- ADGRG2- Significantly

VPM-p15 ] Enhanced [2]
arrestin2) AGPS-f3 Improved
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Note: ADGRG2-AGPS- is a truncated mutant form of the receptor used to enhance signal

detection in some assays.

Experimental Protocols

Detailed methodologies are crucial for the successful application of VPM-p15 in research. The
following sections provide step-by-step protocols for key functional assays.

Protocol 1: cAMP Accumulation Assay

This protocol is based on the use of a bioluminescent sensor, such as the Glosensor™ assay,
to measure real-time changes in intracellular cAMP levels in HEK293 cells.[2]
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CAMP Accumulation Assay Workflow

1. Cell Culture & Seeding
Seed HEK293 cells in a
white, clear-bottom 96-well plate

l

2. Transfection
Transfect cells with plasmids for
ADGRG2 and Glosensor™-22F

l

3. Equilibration
Incubate cells with Glosensor™
CAMP Reagent

l

4. Agonist Stimulation
Add varying concentrations of VPM-p15
or control peptide to wells

l

5. Incubation
Incubate at room temperature
for 15-30 minutes

l

6. Signal Detection
Measure luminescence using a
plate reader

Click to download full resolution via product page
Caption: Workflow for measuring VPM-p15-induced cAMP accumulation.

Methodology:
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e Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in
a 5% CO: incubator.

o Seeding: Plate cells into white, clear-bottom 96-well microplates at a density that will achieve
70-80% confluency on the day of the experiment.

o Transfection: Co-transfect the cells with a plasmid encoding the ADGRG2 receptor (or a
mutant of interest) and a Glosensor™-22F cAMP plasmid using a suitable transfection
reagent according to the manufacturer's instructions. Incubate for 24-48 hours.

o Assay Preparation: On the day of the assay, remove the culture medium and replace it with
COz2-independent medium containing 10% FBS and the Glosensor™ cAMP Reagent. Allow
the plate to equilibrate for at least 2 hours at room temperature.

o Agonist Preparation: Prepare serial dilutions of VPM-p15 and the control peptide (p15) in the
assay buffer.

» Stimulation: Add the prepared agonist solutions to the wells. Include a vehicle-only control.

» Signal Measurement: After a 15-30 minute incubation period at room temperature, measure
the luminescence using a plate reader. Data should be normalized to the vehicle control and
plotted as a dose-response curve to determine EC50 values.

Protocol 2: B-Arrestin Recruitment Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to
measure the recruitment of B-arrestin to ADGRG2 upon agonist stimulation.[2]
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B-Arrestin BRET Assay Workflow

1. Cell Culture & Seeding
Seed HEK293 cells in a
white 96-well plate

l

2. Co-transfection
Transfect with ADGRG2-RIuc8 (donor)
and (B-arrestin-Venus (acceptor)

l

3. Agonist Stimulation
Add varying concentrations of VPM-p15
to wells and incubate

l

4. Substrate Addition
Add the Rluc substrate
(e.g., Coelenterazine h)

l

5. Signal Detection
Sequentially measure luminescence at
donor (~480nm) and acceptor (~530nm) wavelengths

l

6. Data Analysis
Calculate BRET ratio
(Acceptor Emission / Donor Emission)

Click to download full resolution via product page

Caption: Workflow for measuring VPM-p15-induced B-arrestin recruitment.

Methodology:
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e Cell Culture and Seeding: Culture and seed HEK293 cells into white 96-well microplates as
described in Protocol 1.

e Transfection: Co-transfect cells with plasmids encoding ADGRG2 fused to a BRET donor
(e.g., Renilla luciferase, Rluc8) and B-arrestinl or B-arrestin2 fused to a BRET acceptor
(e.g., Venus or YFP). Incubate for 24-48 hours.

o Cell Harvesting: On the day of the experiment, wash the cells with Phosphate-Buffered
Saline (PBS) and gently detach them. Resuspend the cells in a suitable assay buffer (e.g.,
PBS with 0.5 mM MgClz and 0.1% glucose).

e Agonist Stimulation: Distribute the cell suspension into a white 96-well plate. Add serial
dilutions of VPM-p15 or control peptides and incubate for 15-30 minutes at 37°C.

o Substrate Addition: Add the luciferase substrate (e.g., Coelenterazine h) to all wells to a final
concentration of 5 pM.

o BRET Measurement: Immediately after substrate addition, measure the luminescence
signals using a plate reader equipped with two filters for the donor emission (e.g., 480 nm)
and the acceptor emission (e.g., 530 nm).

» Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
Normalize the data to the vehicle control and plot dose-response curves to determine EC50
values.

Conclusion

VPM-p15 represents a significant advancement over the native Stachel peptide, p15, for the
study of ADGRG2.[2] Its greatly enhanced potency and well-characterized signaling profile
make it an invaluable pharmacological tool.[2][6] This synthetic agonist allows for the robust
and reproducible activation of Gs, Gq, and B-arrestin signaling pathways, enabling detailed
investigation into the molecular mechanisms of ADGRG2 function and its role in physiology and
disease. The data and protocols provided in this guide offer a solid foundation for researchers
and drug developers to effectively utilize VPM-p15 in their studies of this important adhesion
GPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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